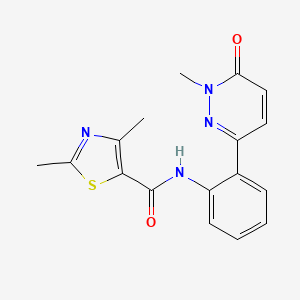

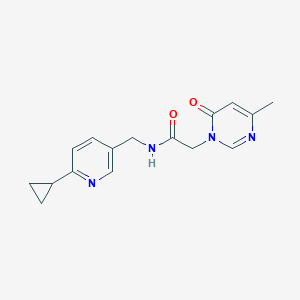

1-((5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-((5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one" is a heterocyclic molecule that likely contains multiple rings, including oxadiazole and pyridinone moieties. The presence of chlorophenyl and cyclopropyl groups suggests potential for varied chemical properties and biological activity.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from various carboxylic acids, esters, or other precursors. For instance, the synthesis of novel oxadiazole derivatives can be achieved from carboxylic acid and ethyl esters through a series of reactions including condensation . Similarly, a one-pot condensation method has been used to create bicyclic systems containing the oxadiazole ring . These methods indicate that the synthesis of the compound may also involve a strategic combination of precursors and a controlled reaction environment.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is typically characterized by the arrangement of the rings and the dihedral angles between them. For example, in some compounds, the oxadiazole ring is inclined to another ring system by a significant angle , and in others, the central ring is nearly coplanar with attached rings . The chlorophenyl ring can also exhibit rotational disorder . These observations suggest that the molecular structure of the compound may exhibit similar features, with specific ring inclinations and potential for conformational isomerism.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds containing oxadiazole rings can be influenced by the substituents attached to the rings. The presence of functional groups such as chlorophenyl may facilitate certain types of chemical reactions, including hydrogen bonding and the formation of supramolecular structures . Additionally, the presence of reactive sites on the molecule can lead to various intermolecular interactions, as seen in the formation of dimers and ribbons in the crystal structure of some compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often studied using spectroscopic methods, such as IR, NMR, and UV-vis absorption . These methods provide insights into the electronic structure, functional groups, and overall stability of the molecules. For example, the fluorescence spectral characteristics can be influenced by the substituents on the molecule . Theoretical calculations, such as DFT, can also predict thermodynamic properties and the stability of different tautomeric forms . The compound may exhibit similar properties, which can be analyzed using these techniques.

Applications De Recherche Scientifique

Anticancer and Antimicrobial Applications

Studies on heterocyclic compounds, including those with oxadiazole rings, have demonstrated significant biological activities. For instance, compounds synthesized with oxazole, pyrazoline, and pyridine entities have shown promising anticancer and antimicrobial properties. Such compounds were studied for their activity against a variety of cancer cell lines and pathogenic strains, indicating their potential utility in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021). Additionally, the discovery and structure-activity relationship studies of certain 1,2,4-oxadiazoles have identified them as novel apoptosis inducers, offering insights into potential anticancer applications (Zhang et al., 2005).

Materials Science and Optical Applications

Compounds with pyridine derivatives have been explored for their structural, optical, and electronic properties, which are crucial for materials science applications. Research on pyrazolo pyridine derivatives, for example, has provided valuable data on their thermal, structural, and optical characteristics, making them candidates for electronic and photonic devices (Zedan, El-Taweel, & El-Menyawy, 2020).

Synthetic Chemistry and Drug Design

In synthetic chemistry, compounds featuring oxadiazole rings have been a focal point due to their versatile reactivity and potential as building blocks for more complex molecules. The synthesis of novel oxadiazoles and their application in creating compounds with antimicrobial and anticancer activities showcases the utility of these heterocycles in drug design and discovery (Ningaiah et al., 2014).

Propriétés

IUPAC Name |

1-[[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O3/c20-14-6-2-1-4-12(14)17-21-15(23-27-17)10-25-9-3-5-13(19(25)26)18-22-16(24-28-18)11-7-8-11/h1-6,9,11H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTJZPMRNVFUBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CC4=NOC(=N4)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2543381.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543383.png)

![4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one](/img/structure/B2543384.png)

![2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2543388.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2543389.png)

![N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2543391.png)

![2-Ethyl-1-hydrazinyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2543401.png)